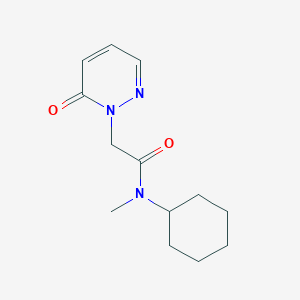
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as NM-6-OH-PZA, is a synthetic derivative of the naturally occurring compound pyridazinone. This compound has been studied in recent years due to its potential therapeutic applications. NM-6-OH-PZA has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS), which can damage cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been found to reduce the expression of adhesion molecules, which are involved in the inflammatory response. Furthermore, this compound has been found to reduce the production of ROS and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize and is readily available. Secondly, it is stable and can be stored for extended periods of time. Lastly, this compound has been found to have a variety of beneficial effects on various biochemical and physiological processes.
However, there are some limitations to the use of this compound in laboratory experiments. Firstly, the exact mechanism of action of this compound is not fully understood. Secondly, the effects of this compound on humans have not been studied in detail. Lastly, the effects of this compound on long-term physiological processes have not been fully explored.
Direcciones Futuras
There are several potential future directions for N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide research. Firstly, further studies are needed to better understand the exact mechanism of action of this compound. Secondly, further studies are needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurodegenerative diseases. Thirdly, further studies are needed to explore the potential effects of this compound on long-term physiological processes, such as its effects on aging. Fourthly, further studies are needed to explore the potential side effects of this compound. Lastly, further studies are needed to explore the potential use of this compound in combination with other compounds, such as drugs or dietary supplements.
Métodos De Síntesis
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been synthesized in several different ways. The most common method involves the reaction of cyclohexanone and methylenebisacrylamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of this compound and its isomer, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-3(6H)-yl)acetamide (NM-3-OH-PZA). The two compounds can then be separated using column chromatography.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15(11-6-3-2-4-7-11)13(18)10-16-12(17)8-5-9-14-16/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSUKYMVCBWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine](/img/structure/B6581912.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581916.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6582001.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6582009.png)
![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
